5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
One aspect of research on derivatives of this compound involves the synthesis and evaluation of their antimicrobial activities. For instance, compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including those related to the chemical structure , have been found to possess moderate to good antimicrobial activities against various test microorganisms (Bektaş et al., 2007). This indicates the potential utility of these compounds in developing new antimicrobial agents.
Chemical Structure and Biological Activity
The exploration of the structure-activity relationship is another critical area of research. The synthesis of derivatives and their biological evaluation, including antimicrobial and anti-inflammatory activities, provides insights into how modifications in chemical structure affect biological activity. For example, triazole analogues of piperazine, which share similarities with the compound , have shown significant inhibition of bacterial growth, highlighting their potential as frameworks for further development of antibacterial agents (Nagaraj et al., 2018).
Antidiabetic and Chemotherapeutic Potential
Moreover, derivatives related to this compound have been evaluated for their potential as anti-diabetic medications through mechanisms such as Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019). Additionally, structural and spectroscopic characterization studies aim to elucidate the potential of such compounds as chemotherapeutic agents, focusing on their quantum chemical calculations, geometrical structure, and vibrational wavenumbers (El-Emam et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Compounds with similar structures have been found to affect the pathways involving alpha1-adrenergic receptors , which are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to produce somewhat similar effects to drugs of abuse such as amphetamines, although they are much less potent .
properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-15-24-23-28(25-15)22(30)21(34-23)20(16-3-5-18(6-4-16)29(31)32)27-13-11-26(12-14-27)17-7-9-19(33-2)10-8-17/h3-10,20,30H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIALFZZJGUTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.